Cas no 2641631-11-8 ((3S)-3-(4-bromo-2,5-dimethoxy-phenyl)piperidine)

(3S)-3-(4-bromo-2,5-dimethoxy-phenyl)piperidine 化学的及び物理的性質
名前と識別子
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- Piperidine, 3-(4-bromo-2,5-dimethoxyphenyl)-, (3S)-
- (3S)-3-(4-bromo-2,5-dimethoxy-phenyl)piperidine
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- インチ: 1S/C13H18BrNO2/c1-16-12-7-11(14)13(17-2)6-10(12)9-4-3-5-15-8-9/h6-7,9,15H,3-5,8H2,1-2H3/t9-/m1/s1
- InChIKey: ULJHXMHMDJQESG-SECBINFHSA-N
- ほほえんだ: N1CCC[C@@H](C2=CC(OC)=C(Br)C=C2OC)C1
(3S)-3-(4-bromo-2,5-dimethoxy-phenyl)piperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX2083-1G |
(3S)-3-(4-bromo-2,5-dimethoxy-phenyl)piperidine |
2641631-11-8 | 95% | 1g |
¥ 9,240.00 | 2023-03-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX2083-250MG |
(3S)-3-(4-bromo-2,5-dimethoxy-phenyl)piperidine |
2641631-11-8 | 95% | 250MG |
¥ 3,696.00 | 2023-03-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX2083-500MG |
(3S)-3-(4-bromo-2,5-dimethoxy-phenyl)piperidine |
2641631-11-8 | 95% | 500MG |
¥ 6,164.00 | 2023-03-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX2083-5G |
(3S)-3-(4-bromo-2,5-dimethoxy-phenyl)piperidine |
2641631-11-8 | 95% | 5g |
¥ 27,720.00 | 2023-03-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX2083-100MG |
(3S)-3-(4-bromo-2,5-dimethoxy-phenyl)piperidine |
2641631-11-8 | 95% | 100MG |
¥ 2,310.00 | 2023-03-17 |
(3S)-3-(4-bromo-2,5-dimethoxy-phenyl)piperidine 関連文献
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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4. Book reviews
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
(3S)-3-(4-bromo-2,5-dimethoxy-phenyl)piperidineに関する追加情報
Introduction to (3S)-3-(4-bromo-2,5-dimethoxy-phenyl)piperidine and Its Significance in Modern Chemical Research
Chemical compounds play a pivotal role in the advancement of pharmaceuticals, agrochemicals, and materials science. Among these, (3S)-3-(4-bromo-2,5-dimethoxy-phenyl)piperidine, with the CAS number 2641631-11-8, has emerged as a compound of significant interest due to its unique structural properties and potential applications. This piperidine derivative, characterized by its stereogenic center and aromatic substituents, has garnered attention in recent years for its role in the development of novel therapeutic agents.
The compound's molecular structure, featuring a piperidine ring substituted with a brominated dimethoxybenzene moiety, makes it a versatile scaffold for further chemical modifications. This structural motif is particularly valuable in medicinal chemistry, where it serves as a building block for designing molecules with specific biological activities. The presence of the 4-bromo-2,5-dimethoxy-phenyl group introduces both electronic and steric effects that can be fine-tuned to modulate the compound's interactions with biological targets.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. Piperidine derivatives have been extensively studied for their potential as pharmacological tools due to their ability to interact with biological macromolecules such as proteins and enzymes. The enantiomeric purity of (3S)-3-(4-bromo-2,5-dimethoxy-phenyl)piperidine is particularly crucial, as the stereochemistry of a molecule can significantly influence its pharmacological properties.
One of the most compelling aspects of this compound is its utility in the synthesis of kinase inhibitors. Kinases are enzymes that play a central role in many cellular processes, including cell growth, differentiation, and signal transduction. Dysregulation of kinase activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention. The bromine and methoxy substituents on the aromatic ring of (3S)-3-(4-bromo-2,5-dimethoxy-phenyl)piperidine provide excellent handles for further derivatization, enabling the construction of highly specific kinase inhibitors.
Recent studies have demonstrated the effectiveness of this compound in preclinical models as an inhibitor of certain kinases. For instance, research has shown that derivatives of this scaffold can selectively inhibit tyrosine kinases involved in cancer progression. The ability to fine-tune the pharmacophore by modifying the substituents on the piperidine ring allows for the development of compounds with improved selectivity and reduced toxicity.
The synthesis of (3S)-3-(4-bromo-2,5-dimethoxy-phenyl)piperidine presents an interesting challenge due to the need to maintain enantiomeric purity throughout the synthetic process. Chiral resolution techniques and asymmetric synthesis methods have been employed to achieve high yields of the desired enantiomer. These synthetic strategies are critical for ensuring that the final product exhibits the desired biological activity without unwanted side effects.
The compound's potential extends beyond kinase inhibition. Its structural features make it a valuable candidate for developing drugs targeting other therapeutic areas, such as neurodegenerative diseases and infectious diseases. The aromatic ring system provides a platform for interactions with receptors and enzymes involved in these conditions, while the piperidine moiety contributes to solubility and bioavailability.
In conclusion, (3S)-3-(4-bromo-2,5-dimethoxy-phenyl)piperidine represents a significant advancement in chemical research due to its unique structural properties and potential applications. Its role in developing novel therapeutic agents underscores its importance in modern pharmaceutical research. As our understanding of disease mechanisms continues to evolve, compounds like this will undoubtedly play a crucial role in shaping future treatments.
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